molecular formula C19H27N3O6 B4144620 2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid

2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid

Cat. No.: B4144620
M. Wt: 393.4 g/mol
InChI Key: BVFQKHULSDYJBH-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid is a chemical compound with a complex structure that includes a piperazine ring, ethoxy groups, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid typically involves multiple steps. One common method involves the reaction of 4-ethylpiperazine with ethylene oxide to form 2-(4-ethyl-1-piperazinyl)ethanol. This intermediate is then reacted with 2-(2-chloroethoxy)benzonitrile under basic conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols or amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzonitrile moiety may also play a role in the compound’s biological effects by interacting with cellular proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[2-(4-ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2.C2H2O4/c1-2-19-7-9-20(10-8-19)11-12-21-13-14-22-17-6-4-3-5-16(17)15-18;3-1(4)2(5)6/h3-6H,2,7-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFQKHULSDYJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCOC2=CC=CC=C2C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
Reactant of Route 2
2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
Reactant of Route 3
2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
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2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
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Reactant of Route 5
2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid
Reactant of Route 6
2-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]benzonitrile;oxalic acid

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